methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate
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Overview
Description
Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further connected to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate typically involves multiple steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is usually formed via a reductive amination reaction, where a carbonyl compound reacts with an amine in the presence of a reducing agent.
Esterification: The final step involves the esterification of the benzoic acid derivative with the piperidine-pyran intermediate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyran ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The ester and amide groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, while the ester and amide groups can form hydrogen bonds with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate: Similar pyran structure but lacks the piperidine and benzoate groups.
Methyl 2-oxo-2H-pyran-4-carboxylate: Similar pyran structure but lacks the piperidine group.
Piperidine-1-carboxylate derivatives: Similar piperidine structure but lacks the pyran and benzoate groups.
Uniqueness
Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is unique due to its combination of a pyran ring, piperidine ring, and benzoate ester. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13-11-15(12-18(22)26-13)27-14-7-9-21(10-8-14)19(23)16-5-3-4-6-17(16)20(24)25-2/h3-6,11-12,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHQMWXUJMTAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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